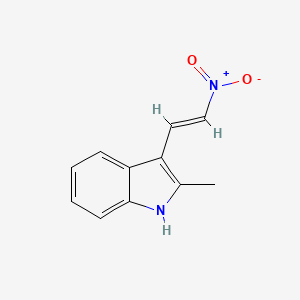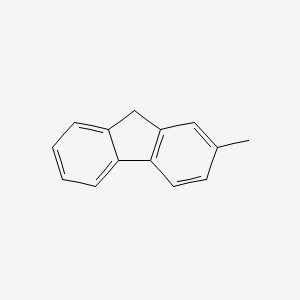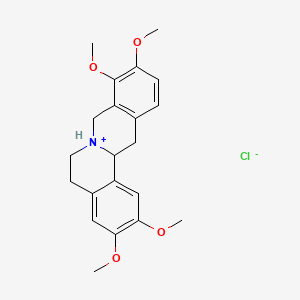
l-Tetrahydropalmatine hydrochloride
Overview
Description
l-Tetrahydropalmatine hydrochloride: is a chemical compound with the molecular formula C21H25NO4 and a molecular weight of 355.43 g/mol. It is a derivative of berberine, a naturally occurring alkaloid found in various plants. This compound is known for its potential therapeutic properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of l-Tetrahydropalmatine hydrochloride typically involves the hydrogenation of berberine or its derivatives. The reaction conditions often include the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure.
Industrial Production Methods: Industrial production of this compound involves the extraction of berberine from plant sources, followed by chemical modification to introduce the tetramethoxy groups. The final step involves the formation of the hydrochloride salt to enhance its solubility and stability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: l-Tetrahydropalmatine hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions where the methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and alkylating agents are commonly used.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Substituted derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry: l-Tetrahydropalmatine hydrochloride is used as a reference substance in various chemical analyses and studies. It serves as a standard for the identification and quantification of related compounds .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with various biomolecules .
Medicine: The compound has shown potential therapeutic properties, including analgesic, sedative, and anti-inflammatory effects. It is being investigated for its potential use in treating various medical conditions .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a chemical intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of l-Tetrahydropalmatine hydrochloride involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it can inhibit the activity of telomerase reverse transcriptase and other proteins involved in cellular processes .
Comparison with Similar Compounds
Tetrahydropalmatine: A similar compound with similar therapeutic properties.
Palmatine chloride: Another derivative of berberine with similar chemical structure and properties.
Uniqueness: l-Tetrahydropalmatine hydrochloride is unique due to its specific tetramethoxy substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,3,9,10-tetramethoxy-5,6,7,8,13,13a-hexahydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,10-11,17H,7-9,12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSZZQQRTPWMEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[NH+]3C2)OC)OC)C=C1)OC.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10097-84-4 (Parent) | |
| Record name | Berbine, 2,3,9,10-tetramethoxy-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002506209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6024-85-7, 2506-20-9 | |
| Record name | 6H-Dibenzo[a,g]quinolizine, 5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6024-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Berbine, 2,3,9,10-tetramethoxy-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002506209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydropalmatine hydrochloride, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006024857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


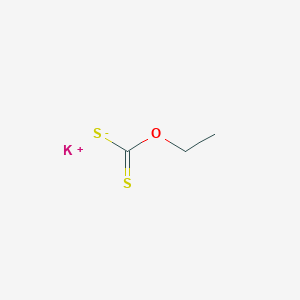
![4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]phenol](/img/structure/B7776016.png)
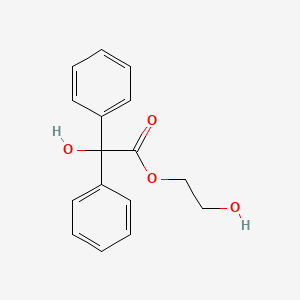
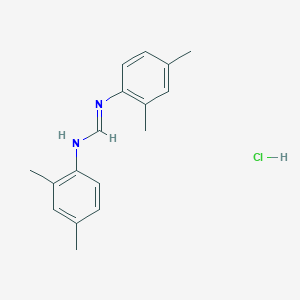
![[amino-(3-nitrophenyl)methylidene]azanium;chloride](/img/structure/B7776033.png)
![N'-methoxycarbonyl-N-[2-[(N-methoxycarbonyl-C-sulfanylcarbonimidoyl)amino]phenyl]carbamimidothioic acid](/img/structure/B7776034.png)
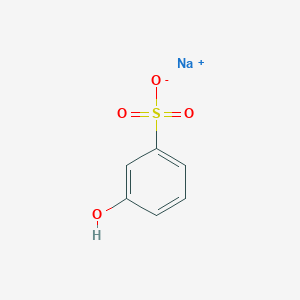

![N-[(benzyloxy)carbonyl]leucylalanine](/img/structure/B7776053.png)
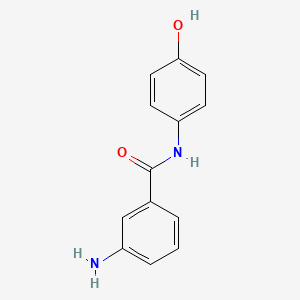
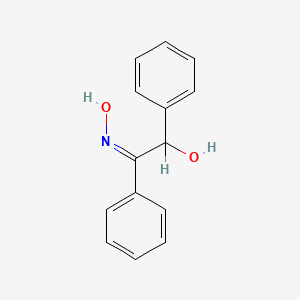
![3-[2-(4-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B7776076.png)
